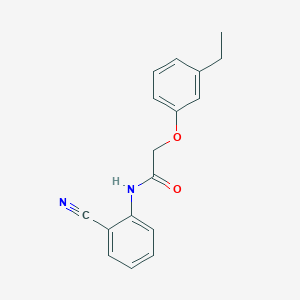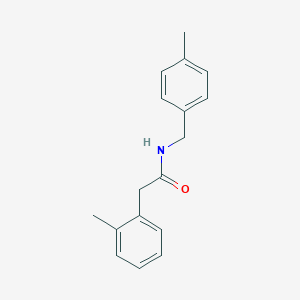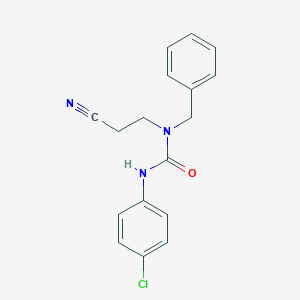![molecular formula C15H14ClN3O2 B240488 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and is currently being tested in clinical trials.
Mecanismo De Acción
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide is a potent inhibitor of the transcription factor NF-κB, which plays a critical role in regulating the immune response, inflammation, and cell survival. By inhibiting NF-κB, 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide can suppress the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide has been shown to have a wide range of biochemical and physiological effects, including the suppression of inflammation, the inhibition of cancer cell proliferation and survival, and the modulation of the immune response. The compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide is its high potency and selectivity for NF-κB inhibition. The compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide. One area of research is the identification of biomarkers that can predict the response to 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide in cancer patients. Another area of research is the development of more potent and selective NF-κB inhibitors that can overcome the limitations of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide. Finally, the potential therapeutic applications of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide in other diseases, such as neurodegenerative disorders and viral infections, should be explored.
Métodos De Síntesis
The synthesis of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with N-methyl-4-aminobenzamide to form 4-chloro-N-methyl-4-aminobenzenesulfonamide. This compound is then reacted with phosgene to form 4-chloro-N-methyl-4-aminobenzamide isocyanate, which is further reacted with 4-aminobenzoic acid to form 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide.
Aplicaciones Científicas De Investigación
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has shown promising results in preclinical studies, and its efficacy is being tested in clinical trials.
Propiedades
Nombre del producto |
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide |
|---|---|
Fórmula molecular |
C15H14ClN3O2 |
Peso molecular |
303.74 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)carbamoylamino]-N-methylbenzamide |
InChI |
InChI=1S/C15H14ClN3O2/c1-17-14(20)10-2-6-12(7-3-10)18-15(21)19-13-8-4-11(16)5-9-13/h2-9H,1H3,(H,17,20)(H2,18,19,21) |
Clave InChI |
RLFLKGPCMJVVOK-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
SMILES canónico |
CNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240430.png)
![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B240447.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)

![3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)

![3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)
![5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)